1.3 Molecular Structure Analysis:These analgesic agents are characterized by a core 1,2-diphenyl-2-(1-piperazinyl)ethanol structure. Substitutions on the piperazine nitrogen and the phenyl rings influence their activity. Importantly, the erythro isomers were found to be significantly more potent than their threo counterparts. [, ]
1.4 Structure-Activity Relationships:- Stereochemistry: Erythro isomers demonstrate higher analgesic activity compared to threo isomers. [, ]- Substitutions: Specific substitutions, such as a p-methoxybenzyl group at the piperazine nitrogen and specific substituents on the phenyl rings, lead to increased potency. [, ]- Optical Isomers: Resolution of racemic mixtures reveals that specific enantiomers exhibit greater analgesic effects. For example, (-)-1,2-diphenyl-2-[4-(p-methoxybenzyl)-1-piperazinyl]ethanol and (+)-dl-erythro-1-phenyl-2-(3-methoxyphenyl)-2-[4-(p-methoxybenzyl)-1-piperazinyl]ethanol were more potent than their respective enantiomers. [, ]
2.1. Description:The neuroleptic agent 1-(4'-fluorophenyl)-4-(cyclohexyl-1'-piperazinyl-4'-carboxylate)butan-1-one hydrochloride has been investigated for its metabolism and potential use in treating psychiatric disorders. []
2.3 Molecular Structure Analysis:This neuroleptic agent features a cyclohexyl-piperazinyl-carboxylate moiety connected to a butanone chain bearing a 4'-fluorophenyl group. []
2.4. Mechanism of Action:While the specific mechanism of action is not fully elaborated in the papers, neuroleptic agents typically exert their effects by interacting with dopamine and serotonin receptors in the central nervous system. []
2.5 Metabolism:Studies in rats and humans reveal that this neuroleptic agent is primarily metabolized through:- Hydroxylation: Mono- and dihydroxylation of the cyclohexane ring are major metabolic pathways.- Reduction: The keto group can be reduced to a secondary alcohol.- Hydrolysis/Decarboxylation: The cyclohexylcarbamoyl group undergoes hydrolysis and decarboxylation.- Conjugation: Metabolites are also excreted as conjugates. []
3.1. Description:Methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate, particularly its ethanol solvate form, has been suggested as a potential treatment for cardiovascular diseases. []
3.3. Molecular Structure Analysis:This compound contains a complex structure incorporating pyrazolopyridine and pyrimidine rings. The presence of a 2-fluorobenzyl group is also noted. The specific structural features of the ethanol solvate are not provided. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8